molecular formula C11H15Cl2NO3S B4721986 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide

Cat. No. B4721986
M. Wt: 312.2 g/mol
InChI Key: RAAQHVVSTHDFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes. The P2X7 receptor is expressed in immune cells, such as macrophages and microglia, and has been implicated in the pathogenesis of several inflammatory and neurological diseases.

Mechanism of Action

1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide is a selective antagonist of the P2X7 receptor. This receptor is activated by extracellular ATP and is involved in the regulation of various physiological processes, including inflammation, pain, and cell death. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide binds to the P2X7 receptor and prevents its activation by ATP. This results in the inhibition of downstream signaling pathways, including the NLRP3 inflammasome, which is responsible for the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines from macrophages and microglia, reduces neuropathic pain, and improves cognitive function. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a model of multiple sclerosis, and to protect dopaminergic neurons in a model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has several advantages as a tool compound for laboratory experiments. It is a selective antagonist of the P2X7 receptor and does not interact with other purinergic receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, there are some limitations to its use. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has a relatively short half-life in vivo and may require multiple doses to achieve therapeutic effects. In addition, its efficacy may be affected by factors such as the route of administration and the timing of dosing.

Future Directions

There are several future directions for the study of 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide. One area of interest is the role of the P2X7 receptor in cancer. It has been shown to be involved in tumor growth and metastasis, and 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide may have potential as an anti-cancer agent. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Finally, the use of 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide in combination with other therapies, such as immunomodulators or analgesics, may improve its efficacy and expand its therapeutic potential.

Scientific Research Applications

1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has been extensively studied in preclinical models of inflammatory and neurological diseases. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from macrophages and microglia. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has also been shown to attenuate neuropathic pain and improve cognitive function in animal models of neuropathic pain and Alzheimer's disease, respectively. In addition, 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has been investigated as a potential therapeutic for multiple sclerosis, Parkinson's disease, and depression.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-8(6-17-2)14-18(15,16)7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAQHVVSTHDFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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